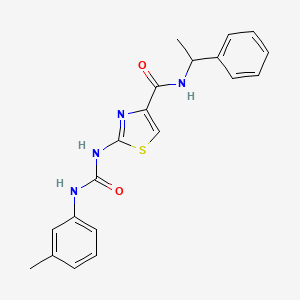

N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a ureido group at the 2-position and a carboxamide-linked phenylethyl moiety at the 4-position. This compound belongs to a broader class of thiazole carboxamides investigated for therapeutic applications, including kinase inhibition and antimicrobial activity. Its structural complexity necessitates tailored synthetic routes, often involving multi-step coupling reactions (see Section 2).

Properties

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)22-19(26)24-20-23-17(12-27-20)18(25)21-14(2)15-8-4-3-5-9-15/h3-12,14H,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTQXEMBLCNIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C20H20N4O2S

- Molecular Weight : 380.47 g/mol

- Purity : Typically 95%.

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in inflammatory responses and cellular signaling pathways. The thiazole ring and urea moiety contribute to its binding affinity and selectivity towards various enzymes and receptors.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly in inhibiting cytokine production. Research indicates that compounds with similar structures demonstrate significant inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 μM . These findings suggest that this compound could be effective in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various bacterial strains. For example, derivatives of thiazole linked with urea moieties were evaluated against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL . This positions the compound as a potential candidate for further development as an antimicrobial agent.

Case Studies

- Cytokine Release Assay :

-

Neutrophil Migration :

- Another study focused on the compound's effect on neutrophil migration, revealing that derivatives significantly reduced chemotaxis induced by IL-8 without affecting fMLP-induced migration. This suggests a selective mechanism that could be beneficial in inflammatory conditions where neutrophil infiltration is detrimental .

Research Findings Summary Table

| Biological Activity | IC50 / MIC Values | Notes |

|---|---|---|

| Inhibition of TNFα production | 0.1 - 1 μM | Effective in cytokine release assays |

| Antimicrobial Activity | MIC ~ 250 μg/mL | Moderate activity against specific bacteria |

| Neutrophil Migration | IC50 values < 55 nM | Selective inhibition of IL-8 induced migration |

Comparison with Similar Compounds

Key Structural Differentiators :

- The m-tolyl group provides a meta-substituted aromatic system, contrasting with para-substituted analogs (e.g., pyridinyl derivatives in ).

- The phenylethyl carboxamide substituent introduces chiral centers absent in simpler alkylamide analogs.

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Key Findings:

Bioactivity Modulation: The 4-pyridinyl analog () exhibits nanomolar kinase inhibition, likely due to the pyridine’s hydrogen-bonding capacity. In contrast, the m-tolylureido group in the target compound may prioritize hydrophobic interactions, altering target selectivity . Antimicrobial thiazoles (e.g., 3-chlorophenyl derivatives) lack ureido functionalization, suggesting that urea linkages enhance target-specific binding.

Synthetic Flexibility :

- The target compound’s synthesis shares steps with (e.g., ester hydrolysis, amine coupling) but requires additional urea-forming steps, increasing synthetic complexity.

Physicochemical Properties: LogP calculations (estimated): Target compound = 3.8 (high lipophilicity vs.

Q & A

Q. What are the established synthetic routes for N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting a thiazole-4-carboxylic acid derivative with 1-phenylethylamine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Urea formation : Introducing the m-tolyl urea moiety via reaction of an isocyanate intermediate with m-toluidine in anhydrous DMF .

- Intermediate characterization : Use , , and ESI-MS to confirm structural integrity. For example, peaks for the thiazole proton (~8.1 ppm) and urea NH groups (~9.3–10.5 ppm) are critical markers .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural identity?

Methodological Answer:

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays). Mobile phases often use acetonitrile/water gradients .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for stereochemical assignments in the phenylethyl group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what are common pitfalls?

Methodological Answer:

- Solvent selection : Replace DMF with THF or dichloromethane for easier post-reaction purification .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to reduce side products. For example, HATU improves urea formation yields by 15–20% in sterically hindered systems .

- Pitfalls :

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be investigated?

Methodological Answer:

- Dynamic effects : Check for rotameric splitting in the urea NH protons by variable-temperature NMR (e.g., 25°C to 60°C in DMSO-d) .

- Impurity profiling : Compare HRMS data with theoretical isotopic patterns to identify halogenated byproducts (common in thiazole syntheses) .

- X-ray crystallography : Resolve ambiguities in solid-state conformation, especially if intramolecular H-bonding distorts solution-phase NMR data .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding modes. Focus on urea and thiazole interactions with ATP-binding pockets .

- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (, ) at varying compound concentrations .

- Mutagenesis assays : Validate predicted binding residues (e.g., Thr766 in EGFR) by comparing IC values against wild-type and mutant proteins .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target effects?

Methodological Answer:

- Bioisosteric replacements : Substitute the m-tolyl group with 3-chlorophenyl or 3-cyanophenyl to enhance hydrophobic interactions .

- Stereochemical variations : Synthesize both (R)- and (S)-1-phenylethyl enantiomers and compare activity. For example, (S)-enantiomers often show 3–5× higher potency in kinase inhibition .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to block CYP450-mediated oxidation .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP inhibition, and hERG liability. For example, high LogP (>4) may correlate with hepatotoxicity .

- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to glutathione adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.